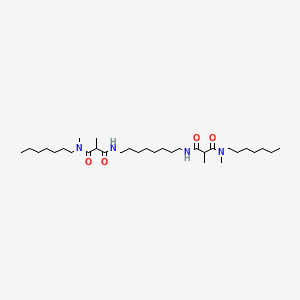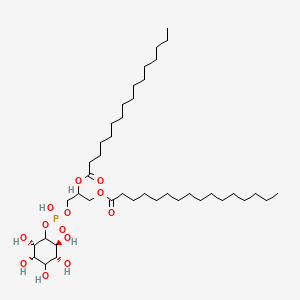
三甲基乙基硅烷
概述
描述
- Ethyltrimethylsilane has the chemical formula (CH₃)₃SiC≡CH and a molecular weight of 98.22 g/mol .
- It appears as a colorless liquid at room temperature.
- This compound serves as a versatile building block in organic synthesis due to its unique reactivity.
科学研究应用
Organic Synthesis:
Polymer Chemistry:
安全和危害
作用机制
- The exact mechanism by which ethyltrimethylsilane exerts its effects depends on the specific reaction it undergoes.
- In cross-coupling reactions, it acts as a nucleophile, forming carbon-carbon bonds.
生化分析
Biochemical Properties
Ethyltrimethylsilane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through its silicon atom, which can form stable bonds with organic groups. One of the key interactions of ethyltrimethylsilane is with tetanus toxin, where it acts as an inhibitor . This interaction is crucial in understanding the potential therapeutic applications of ethyltrimethylsilane in inhibiting neurotoxins.
Cellular Effects
Ethyltrimethylsilane has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ethyltrimethylsilane can affect the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to neutralize harmful substances . Additionally, it has been observed to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of ethyltrimethylsilane involves its interaction with biomolecules at the molecular level. Ethyltrimethylsilane exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, its interaction with tetanus toxin results in the inhibition of neurotransmitter release, which is a critical step in preventing neurotoxic effects . Furthermore, ethyltrimethylsilane can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyltrimethylsilane can change over time due to its stability and degradation. Ethyltrimethylsilane is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that ethyltrimethylsilane can have sustained effects on cellular function, particularly in in vitro studies where it maintains its activity over several days.
Dosage Effects in Animal Models
The effects of ethyltrimethylsilane vary with different dosages in animal models. At low doses, ethyltrimethylsilane has been shown to have minimal adverse effects and can effectively modulate biochemical pathways . At high doses, it can exhibit toxic effects, including cellular toxicity and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
Ethyltrimethylsilane is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized through oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic pathways are essential for the detoxification and elimination of ethyltrimethylsilane from the body, ensuring that it does not accumulate to toxic levels.
Transport and Distribution
Within cells and tissues, ethyltrimethylsilane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Ethyltrimethylsilane tends to accumulate in lipid-rich regions of cells due to its hydrophobic nature, which influences its localization and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of ethyltrimethylsilane is primarily in the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct ethyltrimethylsilane to specific compartments. Its activity and function are modulated by its localization, with significant effects observed in organelles involved in lipid metabolism and detoxification processes.
准备方法
Synthetic Routes:
Reaction Conditions:
Industrial Production:
化学反应分析
Reagents and Conditions:
Major Products:
相似化合物的比较
- Ethyltrimethylsilane is unique due to its terminal acetylene functionality.
- Similar compounds include other trimethylsilyl-substituted alkynes , such as propyltrimethylsilane and butyltrimethylsilane .
属性
IUPAC Name |
ethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14Si/c1-5-6(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAJDOBPPOAZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187961 | |
| Record name | Silane, ethyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3439-38-1 | |
| Record name | Ethyltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3439-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003439381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-Trimethyl-Silane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyltrimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, ethyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3439-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O72DFI3IWO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of decomposition observed for chemically activated Ethyltrimethylsilane?
A1: Studies have shown that Ethyltrimethylsilane undergoes decomposition primarily through Si-C bond rupture when chemically activated. This decomposition pathway has been investigated using techniques like photolysis, where Ethyltrimethylsilane was exposed to UV radiation at specific wavelengths (147 nm).
Q2: How does the presence of unsaturated groups in silicon-containing compounds affect glow discharge polymerization?
A2: Research using Tetramethylsilane, Trimethylvinylsilane, and Ethyltrimethylsilane revealed that the presence or absence of unsaturated groups in the starting monomers significantly impacts the glow discharge polymerization process. The presence of these groups influences both the deposition rate of the polymer and the final elemental composition of the polymer formed. Interestingly, the type of unsaturated group (double or triple bond) had a lesser impact compared to the presence or absence of any unsaturation.
Q3: What is the thermal A factor associated with the decomposition of chemically activated Tetramethylsilane, and how was it determined?
A4: The thermal A factor, which is a measure of the frequency of successful collisions leading to a reaction, was determined to be 1015.0±0.5 sec-1 for the decomposition of chemically activated Tetramethylsilane. This value was determined by comparing experimental rate constants obtained from photolysis experiments with calculations based on RRKM theory, a statistical approach to understanding unimolecular reaction rates.
Q4: What insights into the decomposition of Ethyltrimethylsilane can be gained from comparing it to the decomposition of Neopentane?
A5: Comparing the decomposition of Ethyltrimethylsilane to Neopentane provides insights into the influence of the central atom (Silicon vs. Carbon) on the reaction pathway. While both molecules share a similar structure, the A factor for Tetramethylsilane decomposition differs from that of Neopentane, suggesting that the nature of the central atom influences the vibrational frequencies and bond energies involved in the decomposition process.
Q5: What are some practical applications of Ethyltrimethylsilane in material science?
A6: Ethyltrimethylsilane serves as a precursor for preparing furylorganylsilanes, a class of organosilicon compounds with applications in polymer chemistry and materials science. Additionally, Ethyltrimethylsilane's derivatives find use in developing thin films for solar cell packaging due to their excellent optical and electrical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



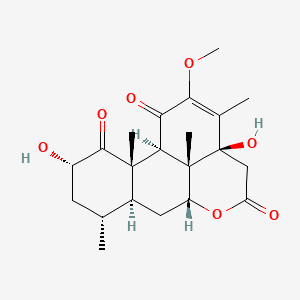
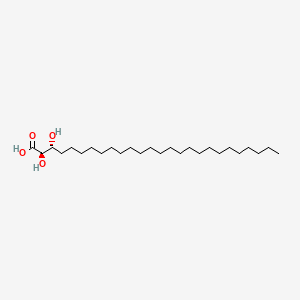
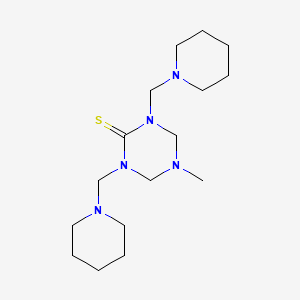
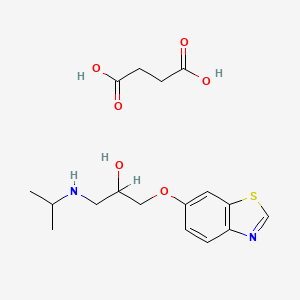
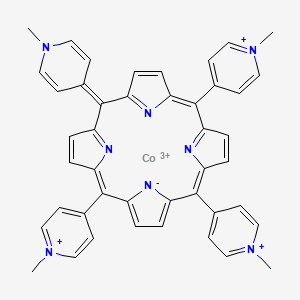
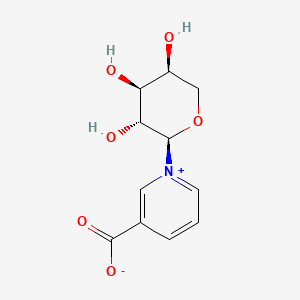
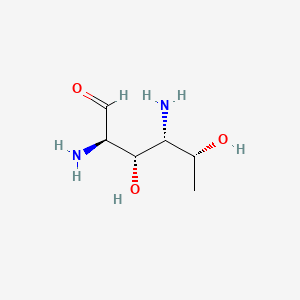
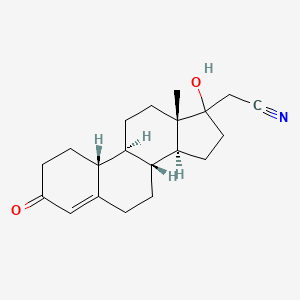
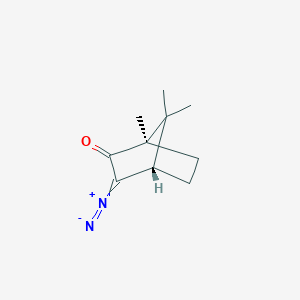
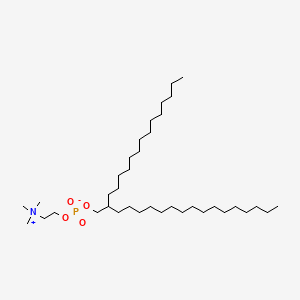
![[(2S,3R)-3-hydroxy-2-(octadec-9-enoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1207123.png)
![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1207124.png)
